molecular formula C5H13N3O B1339661 (2-Amino-2-methyl-propyl)-urea CAS No. 87484-83-1

(2-Amino-2-methyl-propyl)-urea

Cat. No. B1339661
CAS RN: 87484-83-1
M. Wt: 131.18 g/mol
InChI Key: IJPSRXDFSSPKQT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may also include information on the starting materials, the conditions under which the reaction takes place, and the yield of the reaction.



Molecular Structure Analysis

This involves analyzing the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Catalytic Activities Inspired by Metalloenzymes

Designing metal complexes to mimic the catalytic activities of metalloenzymes like urease has been a significant area of research. Inspired by urease, which efficiently catalyzes the hydrolysis of urea, dinuclear nickel complexes have been synthesized and demonstrated to possess urease-like activity. These complexes catalyze the liberation of ammonia from urea, which is then utilized in the synthesis of biologically active products such as 2-amino-3-cyanopyridines with excellent yields in aqueous medium. This approach represents a fascinating intersection of bioinorganic chemistry and organic synthesis, offering a pathway to synthesize valuable compounds from simple precursors like urea (Kundu et al., 2021).

Advances in Urea-Based Synthesis

The oxidative carbonylation of amines to synthesize ureas, oxamides, 2-oxazolidinones, and benzoxazolones showcases another aspect of urea's versatility in chemical synthesis. By employing a palladium iodide/potassium iodide catalytic system in an ionic liquid medium, this method facilitates the transformation of simple amines into high-value molecules. This process exemplifies the innovative strategies developed to expand the utility of urea in synthesizing compounds with significant applications across various fields, highlighting the adaptability and efficiency of modern catalytic systems (Mancuso et al., 2015).

Urea in Biomolecular Studies

The interaction of urea with nucleic acid bases and the consequent effects on nucleic acid helix formation have been thoroughly investigated. Urea destabilizes helical structures of nucleic acids and protein-nucleic acid complexes, making it a valuable tool for studying conformational changes in these biomolecules. Research quantifying urea's interactions with nucleic acid components offers insights into its destabilizing mechanisms, providing a foundation for using urea as a probe in exploring the dynamics of nucleic acid processes (Guinn et al., 2013).

Urea Derivatives and Antimicrobial Activity

The synthesis of novel amino acid-coupled triazoles and their urea derivatives has opened up new avenues in the search for antimicrobial agents. By starting from amino acid esters and undergoing specific reactions, researchers have developed compounds that exhibit promising antimicrobial activity. This line of research underscores the potential of urea derivatives in contributing to the development of new antimicrobial compounds, highlighting urea's role beyond its traditional applications (El Rayes, 2010).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2-amino-2-methylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-5(2,7)3-8-4(6)9/h3,7H2,1-2H3,(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPSRXDFSSPKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544818
Record name N-(2-Amino-2-methylpropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-2-methyl-propyl)-urea

CAS RN

87484-83-1
Record name N-(2-Amino-2-methylpropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87484-83-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Alternatively, the urea of this example was prepared as follows: A mixture of 26.5 g (0.3 mol) of 1,2-diamino-2-methylpropane, and 18 g (0.3 mol) of urea in 150 ml of water was refluxed for 4 hours. The mixture was evaporated in vacuo. The residue was dissolved in chloroform, filtered and evaporated to form a solid which was recrystallized in ethyl acetate to give 15 g of product (38%), m.p. 87°-90° C. The NMR and IR spectra were consistent with the assigned structure.
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